2-(Ethylamino)propanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)propanoic acid typically involves the reaction of ethylamine with a suitable precursor such as 2-bromopropanoic acid. The reaction proceeds via nucleophilic substitution, where the ethylamine displaces the bromine atom, forming the desired product. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the product, such as crystallization or distillation, to achieve the desired purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Ethylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce various amines.

Applications De Recherche Scientifique

2-(Ethylamino)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.

Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or treatments for certain diseases.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(Ethylamino)propanoic acid involves its interaction with various molecular targets and pathways. As an amino acid derivative, it can be incorporated into peptides and proteins, influencing their structure and function. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development.

Comparaison Avec Des Composés Similaires

Similar Compounds

Alanine: A simple amino acid with a similar structure but without the ethyl group.

Valine: Another amino acid with a branched-chain structure.

Leucine: A branched-chain amino acid with a longer side chain.

Uniqueness

2-(Ethylamino)propanoic acid is unique due to the presence of the ethylamino group, which imparts different chemical and biological properties compared to other amino acids. This uniqueness makes it valuable in specific research and industrial applications.

Activité Biologique

2-(Ethylamino)propanoic acid, also known as ethylamino propanoic acid, is a compound that has garnered interest in various biological studies due to its potential effects on metabolic pathways and neurological functions. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various models, and implications for health.

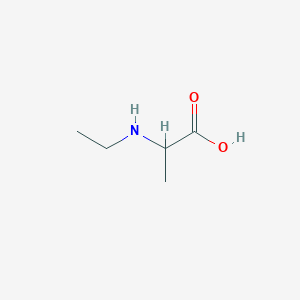

This compound is a derivative of propanoic acid, characterized by the presence of an ethylamino group. Its molecular structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 115.15 g/mol

The biological activity of this compound is primarily attributed to its role as a substrate in various metabolic pathways. It is involved in amino acid metabolism and may influence neurotransmitter synthesis. The compound's structural similarity to other amino acids allows it to interact with specific receptors and enzymes in the body.

Key Mechanisms:

- Neurotransmitter Modulation : It may affect levels of neurotransmitters such as dopamine and serotonin, influencing mood and cognitive functions.

- Metabolic Pathways : Acts as a substrate for enzymes involved in amino acid metabolism, potentially impacting energy production and metabolic health.

In Vivo Studies

Research has demonstrated significant effects of this compound in various animal models:

- Neuroprotective Effects : In rodent models, administration of the compound showed protective effects against neurodegeneration. Behavioral assessments indicated improvements in motor functions and cognitive abilities compared to control groups.

- Metabolic Impact : Studies indicated that the compound may enhance gluconeogenesis, leading to increased glucose production in liver cells. This effect could be mediated through hormonal pathways involving glucagon and norepinephrine .

Case Studies

- Case Study 1 : In a study involving rats, chronic administration of this compound resulted in improved memory retention in maze tests, suggesting potential cognitive benefits.

- Case Study 2 : A separate investigation highlighted its role in reducing oxidative stress markers in brain tissues, indicating potential neuroprotective properties against age-related cognitive decline.

Data Table: Summary of Biological Effects

| Study Type | Model Organism | Dosage | Observed Effects |

|---|---|---|---|

| In Vivo Study | Rats | 50 mg/kg/day | Improved cognitive function |

| In Vivo Study | Mice | 100 mg/kg/day | Reduced oxidative stress markers |

| Behavioral Study | Rats | Chronic administration | Enhanced memory retention |

Implications for Health

The biological activities of this compound suggest potential therapeutic applications, particularly in neurodegenerative diseases and metabolic disorders. Its ability to modulate neurotransmitter levels may offer avenues for treating conditions such as depression and anxiety.

Future Research Directions

Further studies are warranted to explore:

- Long-term effects on human health.

- Mechanistic pathways underlying its neuroprotective properties.

- Potential interactions with other medications or supplements.

Propriétés

IUPAC Name |

2-(ethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATPFTPVGIHCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901028 | |

| Record name | 2-(Ethylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64991-30-6 | |

| Record name | 2-(Ethylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.